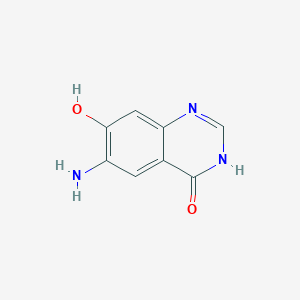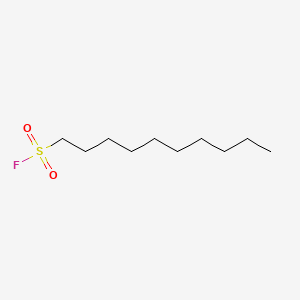
Methyl 2-((1H-imidazol-4-yl)methylene)hydrazinecarbodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-((1H-imidazol-4-yl)methylene)hydrazinecarbodithioate is a chemical compound with the molecular formula C₆H₈N₄S₂ It is a heterocyclic compound containing an imidazole ring, which is a common structural motif in many biologically active molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((1H-imidazol-4-yl)methylene)hydrazinecarbodithioate typically involves the condensation of an imidazole derivative with a hydrazinecarbodithioate precursor. One common method involves the reaction of 1H-imidazole-4-carbaldehyde with methyl hydrazinecarbodithioate under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-((1H-imidazol-4-yl)methylene)hydrazinecarbodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivative.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions, often in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-((1H-imidazol-4-yl)methylene)hydrazinecarbodithioate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It can be used in the development of new materials with specific properties, such as catalysts or sensors.
Mecanismo De Acción
The mechanism of action of Methyl 2-((1H-imidazol-4-yl)methylene)hydrazinecarbodithioate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, which may play a role in its biological activity. Additionally, the compound can interact with enzymes and proteins, potentially inhibiting their function or altering their activity. The exact pathways and molecular targets are still under investigation, but its ability to form stable complexes with metal ions is a key aspect of its mechanism.
Comparación Con Compuestos Similares
Similar Compounds
1H-imidazole-4-carbaldehyde: A precursor in the synthesis of Methyl 2-((1H-imidazol-4-yl)methylene)hydrazinecarbodithioate.
Methyl hydrazinecarbodithioate: Another precursor used in the synthesis.
Imidazole derivatives: Compounds with similar structures and potential biological activities.
Uniqueness
This compound is unique due to its specific combination of an imidazole ring and a hydrazinecarbodithioate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C6H8N4S2 |
|---|---|
Peso molecular |
200.3 g/mol |
Nombre IUPAC |
methyl N-[(E)-1H-imidazol-5-ylmethylideneamino]carbamodithioate |
InChI |
InChI=1S/C6H8N4S2/c1-12-6(11)10-9-3-5-2-7-4-8-5/h2-4H,1H3,(H,7,8)(H,10,11)/b9-3+ |
Clave InChI |
JXRHUEVWIUBPQV-YCRREMRBSA-N |
SMILES isomérico |
CSC(=S)N/N=C/C1=CN=CN1 |
SMILES canónico |
CSC(=S)NN=CC1=CN=CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid](/img/structure/B12947860.png)


![2,2,8-Trimethyl-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine](/img/structure/B12947867.png)


![5-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12947892.png)
![7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-sulfonyl chloride](/img/structure/B12947895.png)




